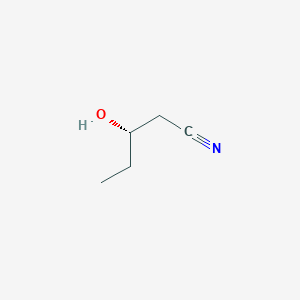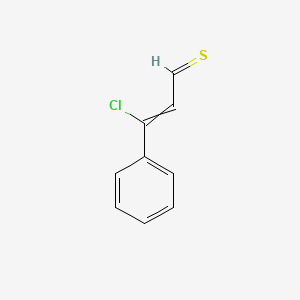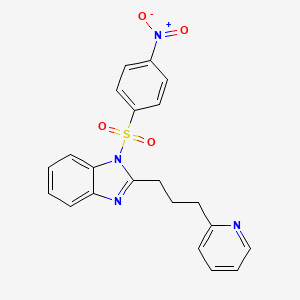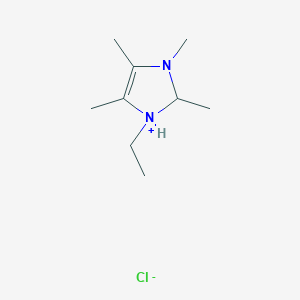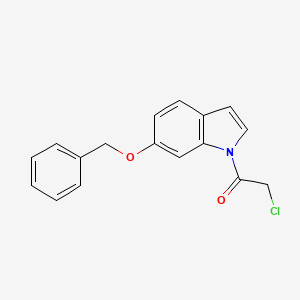![molecular formula C12H14O3 B12560988 2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol CAS No. 188600-23-9](/img/structure/B12560988.png)
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a phenol group and a hydroxy-methylpentynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol typically involves the reaction of 4-hydroxy-4-methylpent-2-yn-1-ol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using appropriate industrial equipment and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit certain enzymes due to its phenolic structure.
Antioxidant Activity: Ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methylpent-2-ynoic acid: Shares the hydroxy-methylpentynyl group but lacks the phenol group.
2-Hydroxy-3-(2-methylphenoxy)propanoic acid: Contains a phenol group but has a different alkyne substituent.
Properties
CAS No. |
188600-23-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-hydroxy-4-methylpent-2-ynoxy)phenol |
InChI |
InChI=1S/C12H14O3/c1-12(2,14)8-5-9-15-11-7-4-3-6-10(11)13/h3-4,6-7,13-14H,9H2,1-2H3 |
InChI Key |
AGBDPIWIWYLDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCOC1=CC=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
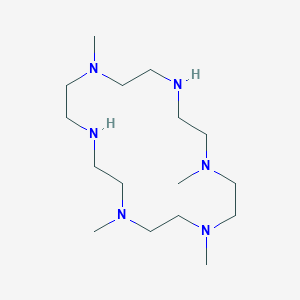
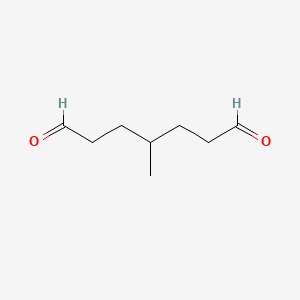

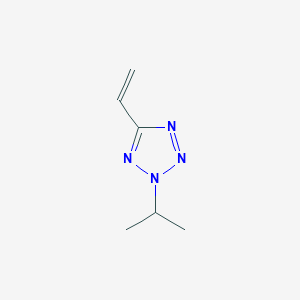
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)

![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
